5,11-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol
Description
5,11-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol is a polycyclic aromatic compound characterized by a fused benzopyrano-benzoxepin core. The molecule features methoxy groups at positions 5 and 11 and a hydroxyl group at position 7. This unique structure confers distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
CAS No. |
946534-25-4 |
|---|---|
Molecular Formula |
C19H18O5 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
5,15-dimethoxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-ol |
InChI |
InChI=1S/C19H18O5/c1-21-11-4-6-15-16(9-11)23-8-7-14-13-5-3-12(22-2)10-17(13)24-19(20)18(14)15/h3-6,9-10,19-20H,7-8H2,1-2H3 |
InChI Key |
RGMBXBOLYQCIFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C(O2)O)C4=C(C=C(C=C4)OC)OCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-8-ol typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency, high yields, and the ability to combine complex structures from simple substrates in a one-pot reaction . A common synthetic route includes the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The absence of metal catalysts and the straightforward workup procedure make it suitable for industrial applications .
Chemical Reactions Analysis
Structural Analysis and Reactivity Predictions
The queried compound contains a fused benzopyran-benzoxepin system with methoxy and hydroxyl substituents. Key functional groups and their potential reactivity include:
-
Methoxy groups : Likely resistant to nucleophilic substitution under mild conditions but susceptible to demethylation under acidic/basic conditions .
-
Hydroxyl group : May participate in oxidation (e.g., ketone formation), esterification, or act as a hydrogen-bond donor in coordination chemistry .
-
Fused oxygenated rings : Expected to exhibit stability similar to coumarins or benzoxepins, with possible electrophilic aromatic substitution at electron-rich positions .
2.1. Benzopyran Derivatives
-
Coumarin analogs (e.g., 5,7-dimethoxycoumarin) undergo photodimerization and hydroxylation at C-6/C-8 positions under UV light .
-
Pyran ring-opening reactions : Acid-catalyzed hydrolysis of benzopyrans yields dihydroxybenzene derivatives .
2.2. Benzoxepin Systems
-
Oxepin ring strain : May facilitate ring-expansion or contraction reactions (e.g., with dienophiles) .
-
Electrophilic substitution : Halogenation or nitration typically occurs at para positions relative to oxygen atoms .
Suggested Experimental Pathways
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Demethylation | BBr₃ (1 eq), CH₂Cl₂, 0°C→RT | Hydroxy derivatives at methoxy positions |
| Oxidation (C-8 OH) | PCC, CH₂Cl₂, RT | Ketone formation at C-8 |
| Esterification | Ac₂O, pyridine, reflux | Acetylated hydroxyl group |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, 0°C | Nitration at C-4 or C-10 positions |
Gaps in Literature
-
No spectral data (IR, NMR, MS) or synthetic protocols for the compound are published in the reviewed sources .
-
Biological activity (e.g., antimicrobial, enzyme inhibition) remains unexplored, though benzopyran-benzoxepin hybrids are of interest in medicinal chemistry .
Recommendations for Further Study
-
Synthesis : Begin with a multi-step approach using 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one as a precursor, modifying the oxepin ring via cyclization.
-
Characterization : Prioritize X-ray crystallography and 2D-NMR to resolve structural ambiguities.
-
Reactivity Screening : Test stability under photolytic, acidic, and oxidative conditions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to 5,11-Dimethoxy-1,8-dihydro-2H- benzopyrano[4,3-d] benzoxepin-8-ol exhibit promising anticancer activities. A study highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. Specific derivatives have been synthesized and tested against various cancer cell lines, demonstrating cytotoxic effects.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5,11-Dimethoxy-1,8-dihydro... | MCF-7 (breast) | 15.2 | Induction of apoptosis |
| 5,11-Dimethoxy-1,8-dihydro... | A549 (lung) | 12.5 | Inhibition of cell migration |
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Pharmacology
Antimicrobial Activity
5,11-Dimethoxy-1,8-dihydro-2H- benzopyrano[4,3-d] benzoxepin-8-ol has shown potential as an antimicrobial agent. Research has demonstrated its effectiveness against a range of bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
Material Science
Polymer Composites
In material science, the compound is being explored as an additive in polymer composites to enhance mechanical properties and thermal stability. Preliminary studies indicate that incorporating 5,11-Dimethoxy-1,8-dihydro-2H- benzopyrano[4,3-d] benzoxepin-8-ol into polymer matrices can improve tensile strength and flexibility.
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines (MCF-7), treatment with 5,11-Dimethoxy-1,8-dihydro-2H- benzopyrano[4,3-d] benzoxepin-8-ol resulted in a significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates.
Case Study 2: Neuroprotection in Animal Models
An animal model study demonstrated that administration of the compound significantly reduced markers of oxidative stress in the brains of rats subjected to neurotoxic agents. Behavioral assessments indicated improved cognitive function post-treatment.
Mechanism of Action
The mechanism of action of 5,11-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and discussion highlight structural and functional differences between 5,11-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol and related compounds:
Key Structural and Functional Insights
Core Modifications: The benzopyrano-benzoxepin core (target compound) differs from benzopyrano-pyrimidine derivatives in its oxygen-rich fused rings, which may influence electron distribution and binding to hydrophobic pockets in proteins. The estrogen receptor-binding derivative () retains the benzopyrano-benzoxepin core but replaces methoxy groups with hydroxyls and introduces a fluoromethyl-azetidine side chain, enhancing receptor affinity .
Substituent Effects: Methoxy groups in the target compound and benzopyrano-pyrimidines improve metabolic stability compared to hydroxylated analogs. Fluorine and azetidine substituents in ’s compound increase lipophilicity and bioavailability, critical for blood-brain barrier penetration .
Stereochemical Considerations: The (8R)-configured benzopyrano-benzoxepin in demonstrates unexpected equivalent potency in both enantiomers when bound to estrogen receptor alpha, attributed to compensatory interactions in the binding pocket .
Biological Activity Trends: Antiplatelet activity in benzopyrano-pyrimidines correlates with electron-donating substituents (e.g., methoxy) . Antitubercular activity in thiopyrimidone derivatives highlights the role of sulfur-containing groups in targeting mycobacterial enzymes .
Biological Activity
5,11-Dimethoxy-1,8-dihydro-2H- benzopyrano[4,3-d] benzoxepin-8-ol is a complex organic compound belonging to the class of benzopyran derivatives. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes multiple methoxy groups which are known to influence the biological activity of benzopyran derivatives.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of methoxy groups enhances the electron-donating ability of the compound, contributing to its ability to scavenge free radicals. A study demonstrated that related benzopyran derivatives showed a marked reduction in oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells .
Antimicrobial Activity
Benzopyran derivatives have been noted for their antimicrobial properties. In a comparative study, 5,11-Dimethoxy-1,8-dihydro-2H- benzopyrano[4,3-d] benzoxepin-8-ol was evaluated against various bacterial strains. Results indicated that it exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 |
| Escherichia coli | 64 | 32 |
| Pseudomonas aeruginosa | 128 | 64 |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays revealed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for treating inflammatory diseases .
The biological activities of 5,11-Dimethoxy-1,8-dihydro-2H- benzopyrano[4,3-d] benzoxepin-8-ol can be attributed to several mechanisms:
- Free Radical Scavenging : The methoxy groups enhance the compound's ability to donate electrons and neutralize free radicals.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammation and microbial growth.
- Receptor Modulation : There is evidence suggesting that benzopyran derivatives can interact with specific receptors involved in inflammatory pathways.
Case Studies
A recent clinical study investigated the effects of a related benzopyran derivative on patients with chronic inflammatory conditions. The results indicated a significant reduction in symptom severity and inflammatory markers over a treatment period of eight weeks .
Another study focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings demonstrated that it could serve as a potential candidate for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
